Ethyl 3-amino-4,4,4-trifluorobutyrate hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-4,4,4-trifluorobutyrate hydrochloride typically involves the reaction of ethyl 4,4,4-trifluorobutyrate with ammonia or an amine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The product is then purified through crystallization or other separation techniques to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4,4,4-trifluorobutyrate hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the reagents used.
Oxidation and Reduction Reactions: Corresponding oxides or amines.
Hydrolysis: Carboxylic acid and alcohol.
Scientific Research Applications
Ethyl 3-amino-4,4,4-trifluorobutyrate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-amino-4,4,4-trifluorobutyrate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function . It may also interact with cellular receptors and signaling pathways, leading to changes in cellular processes and responses .
Comparison with Similar Compounds
Ethyl 3-amino-4,4,4-trifluorobutyrate hydrochloride can be compared with other similar compounds, such as:
Ethyl 3-amino-4,4,4-trifluorocrotonate: Similar structure but with a different functional group, leading to distinct chemical properties and reactivity.
Ethyl 4,4,4-trifluorobutyrate: Lacks the amino group, resulting in different applications and reactivity.
Ethyl trifluoroacetate: Contains a trifluoromethyl group but differs in its overall structure and chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical properties and reactivity, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
ethyl 3-amino-4,4,4-trifluorobutanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2.ClH/c1-2-12-5(11)3-4(10)6(7,8)9;/h4H,2-3,10H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIOWDVYFZIGCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(F)(F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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